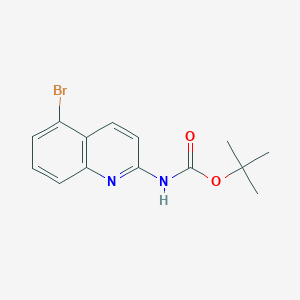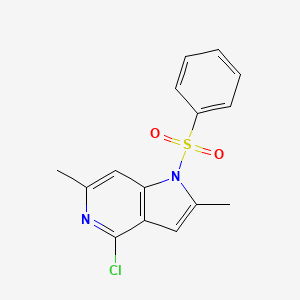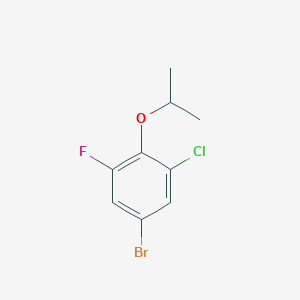
5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
Descripción general
Descripción
5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is a chemical compound with the molecular formula C9H9BrClFO . It has a molecular weight of 267.52 . The compound is stored at room temperature and is in a liquid form .
Molecular Structure Analysis
The InChI code for 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is 1S/C9H9BrClFO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, fluorine, and isopropoxy groups on the benzene ring.Aplicaciones Científicas De Investigación
Synthesis and Polymerization
- One-pot synthesis of hyperbranched polyethers explored the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, revealing insights into polymerization processes that could be relevant for understanding the reactivity of halogenated aromatics in polymer science (Uhrich et al., 1992).
Halogenation Reactions
- Electrochemical fluorination of aromatic compounds studied the mechanism of side reactions during the fluorination of halobenzenes, which could provide a foundation for understanding the reactivity and potential applications of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene in electrosynthesis and fluorination strategies (Horio et al., 1996).
Functionalization and Application in Material Science
- End-Quenching of TiCl4-Catalyzed Quasiliving Polyisobutylene with Alkoxybenzenes demonstrated the use of alkoxybenzenes for end-quenching in polymerization, which may offer insights into the potential for functionalizing polymers with halogenated benzene derivatives for specific end-group modifications (Morgan et al., 2010).
Novel Reagents and Cycloaddition Reactions
- The development of 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) as a new SuFEx clickable reagent highlights the potential for creating multifunctional chemical entities that serve as building blocks in organic synthesis, including cycloaddition reactions to synthesize complex molecules (Leng & Qin, 2018).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential hazards . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXIZDDTUKNQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



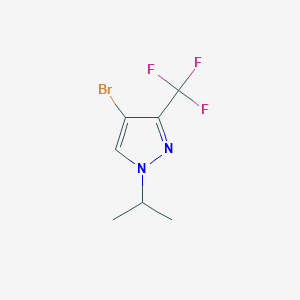
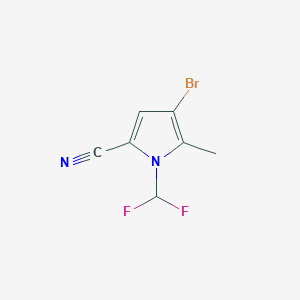
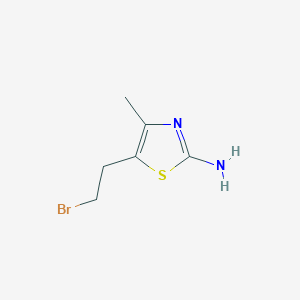

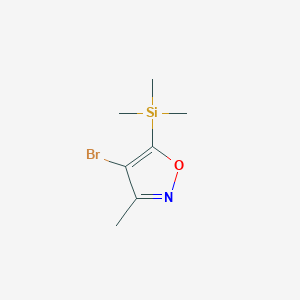
![1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol](/img/structure/B1528190.png)


![5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B1528194.png)

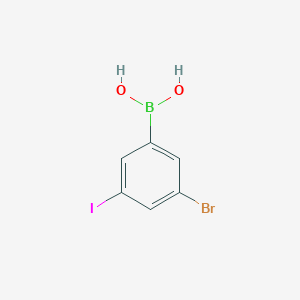
methanol](/img/structure/B1528199.png)
